molecular formula C23H26N2O5S B13404705 4'-O-Desmethyl 4'-O-Acetyl Diltiazem

4'-O-Desmethyl 4'-O-Acetyl Diltiazem

Cat. No.: B13404705
M. Wt: 442.5 g/mol
InChI Key: XNHIWNXIIJPWLD-YADHBBJMSA-N
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Description

4’-O-Desmethyl 4’-O-Acetyl Diltiazem is a derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is characterized by the molecular formula C23H26N2O5S and a molecular weight of 442.53 . It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of diltiazem and its metabolites.

Preparation Methods

The synthesis of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem involves several steps, starting from diltiazem. The primary synthetic route includes the selective demethylation of the 4’-O-methyl group followed by acetylation of the resulting hydroxyl group. The reaction conditions typically involve the use of strong acids or bases for demethylation and acetic anhydride for acetylation . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4’-O-Desmethyl 4’-O-Acetyl Diltiazem undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-O-Desmethyl 4’-O-Acetyl Diltiazem is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4’-O-Desmethyl 4’-O-Acetyl Diltiazem is similar to that of diltiazem. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of these muscles, resulting in vasodilation and reduced blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.

Comparison with Similar Compounds

4’-O-Desmethyl 4’-O-Acetyl Diltiazem is unique compared to other diltiazem derivatives due to its specific structural modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications in research and industry.

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

[(2S,3S)-2-(4-acetyloxyphenyl)-5-[2-(dimethylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C23H26N2O5S/c1-15(26)29-18-11-9-17(10-12-18)22-21(30-16(2)27)23(28)25(14-13-24(3)4)19-7-5-6-8-20(19)31-22/h5-12,21-22H,13-14H2,1-4H3/t21-,22+/m1/s1

InChI Key

XNHIWNXIIJPWLD-YADHBBJMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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